molecular formula C16H36FP B3198102 Tetrabutylphosphanium Fluoride CAS No. 10093-38-6

Tetrabutylphosphanium Fluoride

Cat. No.: B3198102
CAS No.: 10093-38-6
M. Wt: 278.43 g/mol
InChI Key: VSLDMOKTYQLSAZ-UHFFFAOYSA-M
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Description

Tetrabutylphosphanium Fluoride is a chemical compound known for its utility as a fluoride source in various chemical reactions. It is particularly valued in the field of organic synthesis for its role in nucleophilic fluorination processes. The compound is characterized by the presence of a tetrabutylphosphanium cation and a fluoride anion, making it a versatile reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphanium Fluoride can be synthesized through several methods. One common approach involves the reaction of tetrabutylphosphanium hydroxide with hydrofluoric acid. Another method includes the preparation from tetrabutylphosphanium hydrogen bifluoride and butyllithium . These reactions typically require controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: In an industrial context, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired quality and concentration of the compound.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylphosphanium Fluoride is primarily involved in nucleophilic substitution reactions. It is an effective reagent for the fluorination of various organic substrates, including oxiranes, alkyl halides, alcohols, and sulfonates . The compound can also participate in other types of reactions, such as elimination and addition reactions, depending on the reaction conditions and substrates involved.

Common Reagents and Conditions: The reactions involving this compound often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The presence of hydrogen bond donors can significantly influence the reactivity and selectivity of the compound . Common reagents used alongside this compound include alkyl halides, alcohols, and various electrophiles.

Major Products: The primary products of reactions involving this compound are typically fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Tetrabutylphosphanium Fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrabutylphosphanium Fluoride primarily involves its role as a nucleophilic fluoride source. The fluoride anion can attack electrophilic centers in organic molecules, leading to the substitution of leaving groups with fluorine atoms. This process is facilitated by the strong nucleophilicity of the fluoride anion and the relatively weak coordination of the tetrabutylphosphanium cation . The compound’s effectiveness is also influenced by the solvent and the presence of hydrogen bond donors, which can modulate the reactivity of the fluoride anion .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high nucleophilicity and the ability to act as a selective fluorinating agent. Its reactivity can be finely tuned by adjusting the reaction conditions, making it a versatile tool in synthetic chemistry .

Properties

IUPAC Name

tetrabutylphosphanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDMOKTYQLSAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36FP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121240-56-0
Record name Tetrabutylphosphonium Hydrogendifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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